(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BCIP (p-toluidine salt) is synthesized through a multi-step chemical process. The synthesis involves the reaction of 5-bromo-4-chloro-3-indolyl phosphate with p-toluidine under controlled conditions . The reaction typically requires the use of dimethylformamide (DMF) as a solvent, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, BCIP (p-toluidine salt) is produced in large quantities using automated synthesis and purification processes. The production involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product . The compound is typically stored at low temperatures to maintain its stability and activity .
Chemical Reactions Analysis
Types of Reactions
BCIP (p-toluidine salt) undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Alkaline Phosphatase: Used to catalyze the hydrolysis of BCIP (p-toluidine salt).
Nitro Blue Tetrazolium (NBT): Used in combination with BCIP (p-toluidine salt) to produce a colorimetric reaction.
Major Products Formed
Indigo-like Dye: Formed through the hydrolysis of BCIP (p-toluidine salt) by alkaline phosphatase.
Blue-Purple Precipitate: Formed through the oxidation of BCIP (p-toluidine salt) in the presence of NBT.
Scientific Research Applications
BCIP (p-toluidine salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a chromogenic substrate for the detection of alkaline phosphatase activity in various assays.
Medicine: Utilized in diagnostic assays to detect the activity of alkaline phosphatase in clinical samples.
Industry: Applied in quality control processes to monitor enzyme activity in biotechnological products.
Mechanism of Action
BCIP (p-toluidine salt) exerts its effects through the following mechanism:
Hydrolysis by Alkaline Phosphatase: The compound is hydrolyzed by alkaline phosphatase to produce an indigo-like dye.
Oxidation with NBT: In the presence of NBT, the hydrolyzed product undergoes oxidation to form an insoluble blue-purple precipitate.
Molecular Targets and Pathways: The primary molecular target of BCIP (p-toluidine salt) is alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters.
Comparison with Similar Compounds
BCIP (p-toluidine salt) is compared with other similar compounds, such as:
BCIP (disodium salt): Soluble in water and used in similar applications.
X-phosphate (p-toluidine salt): Another chromogenic substrate used for the detection of alkaline phosphatase activity.
Pink BCIP Derivative: Produces a pink-colored precipitate instead of a blue-purple one.
Uniqueness
BCIP (p-toluidine salt) is unique due to its high sensitivity and specificity for detecting alkaline phosphatase activity. Its ability to produce a distinct blue-purple precipitate makes it a valuable tool in various biochemical assays .
List of Similar Compounds
- BCIP (disodium salt)
- X-phosphate (p-toluidine salt)
- Pink BCIP Derivative
Properties
CAS No. |
6578-06-9 |
---|---|
Molecular Formula |
C15H15BrClN2O4P |
Molecular Weight |
433.62 g/mol |
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium |
InChI |
InChI=1S/C8H6BrClNO4P.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 |
InChI Key |
QEIFSLUFHRCVQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br |
Canonical SMILES |
CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br |
Key on ui other cas no. |
6578-06-9 |
physical_description |
Solid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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